molecular formula C10H21NO7 B135479 3-Methoxypropylgluconamide CAS No. 126094-21-1

3-Methoxypropylgluconamide

Cat. No.: B135479
CAS No.: 126094-21-1
M. Wt: 267.28 g/mol
InChI Key: QIGYCAMGTSQFGJ-LURQLKTLSA-N
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Description

3-Methoxypropylgluconamide is a non-ionic surfactant known for its excellent emulsifying, dispersing, and lubricating properties. It is derived from gluconic acid and methoxypropylamine, making it a versatile compound in various applications, particularly in the cosmetics and personal care industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropylgluconamide typically involves the reaction of gluconic acid with methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Gluconic Acid+MethoxypropylamineThis compound+Water\text{Gluconic Acid} + \text{Methoxypropylamine} \rightarrow \text{this compound} + \text{Water} Gluconic Acid+Methoxypropylamine→this compound+Water

The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 6 and 8 to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are closely monitored to ensure consistent product quality. The final product is then purified through filtration and drying processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropylgluconamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxypropylgluconamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypropylgluconamide involves its interaction with lipid bilayers and proteins. It stabilizes emulsions by reducing the surface tension between different phases. The compound’s hydrophilic and hydrophobic regions allow it to interact with both water and oil phases, making it an effective emulsifier. Molecular targets include lipid membranes and protein structures, where it helps maintain stability and functionality .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxypropyl)-D-gluconamide
  • 3-Methoxypropylamine
  • Gluconic Acid Derivatives

Uniqueness

3-Methoxypropylgluconamide stands out due to its unique combination of hydrophilic and hydrophobic properties, making it an excellent emulsifier and stabilizer. Compared to other gluconic acid derivatives, it offers superior solubility and stability in various formulations .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-methoxypropyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO7/c1-18-4-2-3-11-10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,2-5H2,1H3,(H,11,17)/t6-,7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGYCAMGTSQFGJ-LURQLKTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155078
Record name 3-Methoxypropylgluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126094-21-1
Record name N-(3-Methoxypropyl)-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126094-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypropylgluconamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126094211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypropylgluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOXYPROPYLGLUCONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GON1S528TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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